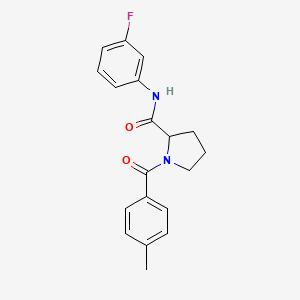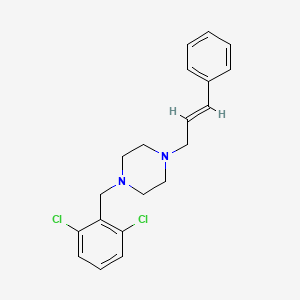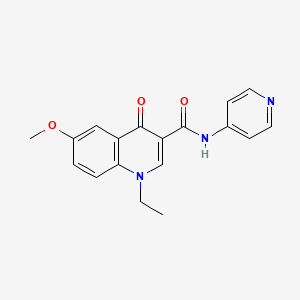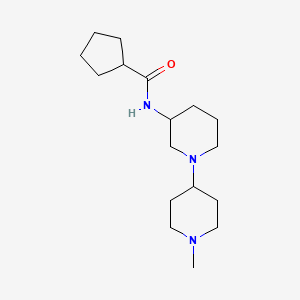
N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide, also known as FMP, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of proline derivatives and has been extensively studied for its potential therapeutic applications.
科学的研究の応用
N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, Alzheimer's disease, and diabetes. In cancer research, N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been shown to improve cognitive function by reducing the accumulation of amyloid-beta plaques in the brain. In diabetes research, N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been found to improve glucose metabolism and insulin sensitivity.
作用機序
The mechanism of action of N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. In cancer research, N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In Alzheimer's disease research, N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide reduces the accumulation of amyloid-beta plaques by inhibiting the beta-secretase enzyme. In diabetes research, N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide improves glucose metabolism and insulin sensitivity by activating the AMPK signaling pathway.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been shown to have various biochemical and physiological effects in the body. In cancer research, N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide induces apoptosis and inhibits angiogenesis, which are important processes in tumor growth and metastasis. In Alzheimer's disease research, N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide reduces the accumulation of amyloid-beta plaques, which are toxic to brain cells. In diabetes research, N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide improves glucose metabolism and insulin sensitivity, which are important for maintaining normal blood glucose levels.
実験室実験の利点と制限
One of the main advantages of N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide for lab experiments is its high potency and selectivity. It has been shown to have low toxicity and minimal side effects, making it a promising candidate for further research. However, one of the limitations of N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide research. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and diabetes. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, more research is needed to evaluate its safety and efficacy in clinical trials.
合成法
The synthesis method of N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide involves the reaction between 3-fluoroaniline and 4-methylbenzoyl chloride in the presence of proline and triethylamine. The reaction is carried out in a solvent such as dichloromethane or acetonitrile at room temperature. The product is obtained after purification through column chromatography.
特性
IUPAC Name |
N-(3-fluorophenyl)-1-(4-methylbenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-7-9-14(10-8-13)19(24)22-11-3-6-17(22)18(23)21-16-5-2-4-15(20)12-16/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQHISHSZVJBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B6131294.png)

![dimethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}terephthalate](/img/structure/B6131311.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6131319.png)

![5-(3-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B6131338.png)

![1-[(3-methyl-2-quinoxalinyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6131351.png)
![1-{3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]phenyl}ethanol](/img/structure/B6131356.png)
![7-(4-chlorophenyl)-8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6131360.png)
![4-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6131372.png)
![2-[1-(3-phenylpropyl)-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6131376.png)
![(3,4-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6131384.png)
![1-(diethylamino)-3-[2-methoxy-4-({methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6131390.png)